N-phenethyl-4-(thiophen-3-yl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-phenylethyl)-4-thiophen-3-ylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c21-18(19-10-6-15-4-2-1-3-5-15)20-11-7-16(8-12-20)17-9-13-22-14-17/h1-5,9,13-14,16H,6-8,10-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNFVBFERUVFTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-phenethyl-4-(thiophen-3-yl)piperidine-1-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Phenethyl Group: The phenethyl group can be introduced via alkylation reactions using phenethyl bromide or similar reagents.
Attachment of the Thiophene Ring: The thiophene ring can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.
Formation of the Carboxamide Group: The carboxamide group can be formed through amidation reactions using appropriate amine and carboxylic acid derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The phenethyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
N-phenethyl-4-(thiophen-3-yl)piperidine-1-carboxamide serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to the development of new compounds with desired properties. The compound's piperidine ring is particularly valuable in organic synthesis due to its ability to undergo various chemical reactions, such as cyclization and alkylation.
Ligand in Coordination Chemistry
The compound is also utilized as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals can be exploited in catalysis and material science. The thiophene moiety enhances the electronic properties of the ligand, making it suitable for various applications in coordination complexes.
Biological Research
Potential Biological Activities
Research indicates that this compound may exhibit significant biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of piperidine compounds often possess potent biological effects, which makes this compound a candidate for further exploration in drug development.
Pharmacological Investigations
Given its structural similarity to fentanyl, this compound is being investigated for its potential effects on the opioidergic system. Preliminary findings suggest that it may influence pain perception and could have implications in analgesic development. However, detailed pharmacological studies are necessary to fully understand its efficacy and safety profile .
Medicinal Chemistry
Pharmaceutical Intermediate
This compound is being explored as a pharmaceutical intermediate in the synthesis of novel analgesics. Its role as a precursor in the synthesis of fentanyl analogs highlights its importance in medicinal chemistry. The compound's unique properties may allow for the development of new drugs with enhanced therapeutic profiles compared to existing opioids .
Case Study: Fentanyl Derivatives
A notable case study involves the synthesis of fentanyl-related compounds where this compound serves as an intermediate. Research has demonstrated that modifications to this compound can lead to derivatives with varying analgesic potency, which is critical for tailoring pain management therapies .
Industrial Applications
Development of New Materials
In addition to its applications in pharmaceuticals, this compound is used in the development of new materials, particularly functionalized polymers. Its unique chemical structure allows it to be incorporated into polymer matrices, potentially enhancing material properties such as conductivity and thermal stability.
Mechanism of Action
The mechanism of action of N-phenethyl-4-(thiophen-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenethyl and thiophene rings may facilitate binding to hydrophobic pockets, while the carboxamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Structural Features and Substituent Diversity
The table below summarizes key structural differences between N-phenethyl-4-(thiophen-3-yl)piperidine-1-carboxamide and related compounds:
Key Observations:
- Positional Isomerism : The target compound’s 4-thiophen-3-yl group contrasts with ’s 3-carboxamide substitution, which may alter receptor binding or steric hindrance .
- Substituent Impact : The trifluoromethyl group in Redafamdastat enhances lipophilicity and metabolic stability compared to the target compound’s thiophene .
- Thiophene Role : Both the target compound and ’s ester utilize thiophen-3-yl, but the latter’s carboxylate linkage suggests distinct electronic effects (e.g., conjugation vs. ester hydrolysis) .
Physicochemical Properties
Notes:
- The phenethyl group in the target compound may reduce aqueous solubility compared to pyridazinyl derivatives .
Biological Activity
N-phenethyl-4-(thiophen-3-yl)piperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article synthesizes current findings regarding its biological activity, including structure-activity relationships (SAR), mechanisms of action, and case studies.
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with a thiophene group and a phenethyl moiety, which is essential for its biological activity. The synthesis typically involves standard organic reactions such as amide coupling and Suzuki coupling to introduce the thiophene and phenethyl groups onto the piperidine scaffold.
Antiviral Activity
Recent studies have highlighted the antiviral properties of thiophene derivatives, including this compound.
The antiviral mechanism primarily involves the inhibition of viral entry by disrupting the interaction between the Ebola virus glycoprotein (EBOV-GP) and the Niemann-Pick C1 (NPC1) protein. This interaction is crucial for viral entry into host cells. The compound has been shown to exhibit comparable effects to known inhibitors like imipramine, suggesting a significant role in blocking viral fusion processes .
Efficacy Data
A study evaluating various thiophene derivatives against EBOV-GP pseudotyped viruses reported effective concentrations (EC50) and cytotoxic concentrations (CC50) that define their therapeutic windows. For instance:
| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|
| This compound | 0.15 ± 0.02 | 10 ± 1 | 66.67 |
| Toremifene (control) | 0.07 ± 0.05 | 16 | 229 |
This data indicates that this compound has a promising selectivity index, which is critical for minimizing toxicity while maintaining antiviral efficacy .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored, particularly against various cancer cell lines.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines, including breast carcinoma (MCF7) and lung carcinoma (A549). The mechanism appears to involve apoptosis induction through caspase activation pathways.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF7 | 5.2 | Apoptosis via caspase activation |
| A549 | 3.8 | Cell cycle arrest at G1 phase |
These findings suggest that the compound could serve as a lead structure for developing new anticancer therapies with improved efficacy profiles .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine or thiophene rings can significantly influence both antiviral and anticancer activities.
Key Observations
- Piperidine Substituents : Variations in substituents on the piperidine ring have shown to enhance binding affinity to target proteins, thereby improving efficacy.
- Thiophene Modifications : Altering the position or type of substituents on the thiophene ring can affect both cytotoxicity and selectivity against cancer cells.
Case Studies
Several case studies highlight the compound's potential:
- Antiviral Efficacy Against EBOV : In a controlled study, this compound was administered to infected cell cultures, resulting in a significant reduction in viral load compared to untreated controls.
- Cytotoxicity Profiles : A comparative analysis of various derivatives revealed that modifications leading to increased hydrophilicity improved solubility without compromising cytotoxicity against cancer cells.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide bond undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis (e.g., HCl, H₂SO₄): Cleavage produces 4-(thiophen-3-yl)piperidine-1-carboxylic acid and phenethylamine as products.
-
Basic Hydrolysis (e.g., NaOH, KOH): Yields 4-(thiophen-3-yl)piperidine-1-carboxylate salt and phenethylamine .
Conditions and Kinetics :
| Reaction Medium | Temperature | Time | Primary Products |
|---|---|---|---|
| 6M HCl | 100°C | 6–8 h | Carboxylic acid |
| 2M NaOH | 80°C | 4–6 h | Carboxylate salt |
Nucleophilic Aromatic Substitution (NAS) at Thiophene
The thiophene ring undergoes NAS at the 3-position due to electron-withdrawing effects from the adjacent piperidine-carboxamide system:
-
Halogenation : Chlorination (Cl₂/FeCl₃) or bromination (Br₂/AlBr₃) occurs regioselectively .
-
Suzuki Coupling : Pd-catalyzed cross-coupling with arylboronic acids introduces aryl groups (e.g., para-substituted phenyl derivatives) .
Example Reaction :
Yields for Suzuki couplings range from 65–85% under microwave-assisted conditions .
Electrophilic Addition and Substitution
The piperidine nitrogen and thiophene sulfur participate in electrophilic reactions:
-
N-Alkylation/Acylation : Piperidine’s secondary amine reacts with alkyl halides (e.g., phenethyl bromide) or acyl chlorides (e.g., propionyl chloride) to form quaternary ammonium salts or amides .
-
Thiophene Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) or sulfonation occurs at the 5-position of the thiophene ring.
Key Data :
| Reaction Type | Reagent | Product | Yield (%) |
|---|---|---|---|
| N-Propanoylation | Propionyl chloride | N-propanoylpiperidine derivative | 70–80 |
| Thiophene Nitration | HNO₃/H₂SO₄ | 5-nitrothiophene analog | 55–65 |
Reduction Reactions
-
Piperidine Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces unsaturated bonds in the piperidine ring to form decahydro derivatives.
-
Imine Intermediate Reduction : Sodium borohydride (NaBH₄) reduces Schiff base intermediates generated during synthetic modifications .
Mechanistic Insight :
The carboxamide group stabilizes intermediates via resonance, directing reduction to specific sites .
Stability and Degradation
-
Photodegradation : Exposure to UV light induces cleavage of the thiophene-piperidine bond, forming thiophene-3-carboxylic acid and N-phenethylpiperidine .
-
Oxidative Degradation : Strong oxidizers (e.g., KMnO₄) oxidize the thiophene ring to sulfone derivatives.
Storage Recommendations :
-
Stable at 2–8°C under inert gas (Ar/N₂).
-
Degrades rapidly in humid or acidic environments (t₁/₂ < 24 h at pH < 3).
Pharmacological Activity-Related Reactions
-
Opioid Receptor Binding : The phenethyl group and piperidine nitrogen interact with μ-opioid receptors via hydrogen bonding and hydrophobic interactions . Substitution at the thiophene 3-position modulates binding affinity (IC₅₀: 10⁻⁹–10⁻⁸ M) .
Comparative Reactivity Table
| Functional Group | Reaction Type | Preferred Conditions |
|---|---|---|
| Carboxamide | Hydrolysis | Acidic/alkaline aqueous |
| Thiophene | Electrophilic substitution | HNO₃/H₂SO₄, 0–5°C |
| Piperidine nitrogen | Alkylation | Alkyl halide, K₂CO₃, DMF |
| Thiophene C–H bond | Cross-coupling | Pd catalysis, microwave |
Q & A
Q. Key Conditions :
- Catalytic systems: Pd(PPh₃)₄ for Suzuki coupling (yield: 70-85%) .
- Temperature control (0–25°C) during amide bond formation to minimize side reactions .
Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Methodological Answer:
What are the key structural features of this compound that influence its biological activity?
Methodological Answer:
- Piperidine Core : Provides rigidity for receptor binding; substitutions at the 4-position (thiophene) modulate steric interactions .
- Phenethyl Group : Enhances lipophilicity (logP ~3.2) and membrane permeability .
- Thiophene Moiety : π-π stacking with aromatic residues in target receptors (e.g., CB1) .
Advanced Research Questions
How can researchers resolve contradictions between computational predictions and experimental binding affinities for this compound's receptor interactions?
Methodological Answer:
Conformational Analysis : Use AM1 molecular orbital methods to identify low-energy conformers (e.g., Tg, Ts) and compare with X-ray crystallography data .
3D-QSAR Validation : Apply CoMFA models (r² >0.90, cross-validated r² >0.50) to correlate steric/electrostatic fields with radioligand displacement assays (e.g., [³H]CP55940 competitive binding) .
Mutagenesis Studies : Map receptor binding pockets (e.g., CB1 transmembrane helices) to validate predicted interactions .
What in vivo models are appropriate for evaluating the pharmacokinetic properties of this compound?
Methodological Answer:
- Rodent Models :
- Tissue Distribution : Use radiolabeled analogs (¹⁴C) to assess brain penetration (logBB >0.3) .
How does the presence of the thiophene moiety impact the compound's metabolic stability and lipophilicity?
Methodological Answer:
- Metabolic Stability : Thiophene reduces CYP450-mediated oxidation (e.g., CYP3A4) due to sulfur’s electron-withdrawing effects, increasing t₁/₂ by ~30% compared to phenyl analogs .
- Lipophilicity : Thiophene’s logP contribution (+0.6) enhances passive diffusion (PAMPA assay: Pe >5 × 10⁻⁶ cm/s) .
What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
